molecular formula C11H18N2O3 B13805776 5-sec-Butyl-5-ethyl-1-methylbarbituric acid CAS No. 67050-26-4

5-sec-Butyl-5-ethyl-1-methylbarbituric acid

Cat. No.: B13805776
CAS No.: 67050-26-4
M. Wt: 226.27 g/mol
InChI Key: YYDYCOYEAOTLGT-UHFFFAOYSA-N
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Description

5-sec-Butyl-5-ethyl-1-methylbarbituric acid is a derivative of barbituric acid, a compound that forms the core structure of barbiturates. Barbiturates are central nervous system depressants that produce effects ranging from mild sedation to general anesthesia. This particular compound is known for its unique substituents at the 5-position, which include a sec-butyl, an ethyl, and a methyl group.

Chemical Reactions Analysis

5-sec-Butyl-5-ethyl-1-methylbarbituric acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

5-sec-Butyl-5-ethyl-1-methylbarbituric acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-sec-Butyl-5-ethyl-1-methylbarbituric acid involves its interaction with the GABA_A receptor in the central nervous system. By binding to this receptor, the compound enhances the inhibitory effects of GABA, leading to sedation and hypnosis. This interaction also involves the chloride ion channel, which contributes to the compound’s overall depressant effects .

Comparison with Similar Compounds

5-sec-Butyl-5-ethyl-1-methylbarbituric acid can be compared to other barbiturates such as phenobarbital and pentobarbital. While phenobarbital is widely used for its anticonvulsant properties, pentobarbital is known for its use in anesthesia. The unique substituents of this compound provide it with distinct pharmacological properties, making it a valuable compound for specific medical and research applications .

Similar compounds include:

  • Phenobarbital
  • Pentobarbital
  • Secobarbital

These compounds share the barbituric acid core structure but differ in their substituents, leading to variations in their pharmacological effects.

Properties

CAS No.

67050-26-4

Molecular Formula

C11H18N2O3

Molecular Weight

226.27 g/mol

IUPAC Name

5-butan-2-yl-5-ethyl-1-methyl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C11H18N2O3/c1-5-7(3)11(6-2)8(14)12-10(16)13(4)9(11)15/h7H,5-6H2,1-4H3,(H,12,14,16)

InChI Key

YYDYCOYEAOTLGT-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1(C(=O)NC(=O)N(C1=O)C)CC

Origin of Product

United States

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